An In-depth Technical Guide to 2-([1,1'-Biphenyl]-4-yl)quinazolin-4(1H)-one: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 2-([1,1'-Biphenyl]-4-yl)quinazolin-4(1H)-one: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-([1,1'-Biphenyl]-4-yl)quinazolin-4(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes information from closely related 2-aryl-quinazolin-4(1H)-one analogues to provide a robust predictive framework for its chemical characteristics, synthesis, and potential biological activities.
Introduction to the Quinazolinone Scaffold
The quinazolinone core is a privileged heterocyclic system in drug discovery, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1][2] This bicyclic structure, composed of a benzene ring fused to a pyrimidine ring, offers a versatile scaffold for chemical modification, allowing for the fine-tuning of biological and physicochemical properties. Derivatives of quinazolin-4(1H)-one are particularly noteworthy for their therapeutic applications, which span from anticancer and anti-inflammatory to antimicrobial and anticonvulsant agents.[3][4][5] The introduction of an aryl group at the 2-position, as in the case of 2-([1,1'-Biphenyl]-4-yl)quinazolin-4(1H)-one, is a common strategy to enhance and modulate these biological effects.[6]
Chemical Structure and Predicted Properties
The chemical structure of 2-([1,1'-Biphenyl]-4-yl)quinazolin-4(1H)-one features a quinazolin-4(1H)-one core with a biphenyl substituent at the second position.
Structure:
Physicochemical Properties (Predicted):
Based on the general properties of 2-aryl-quinazolin-4(1H)-ones, the following characteristics can be anticipated:
| Property | Predicted Value | Rationale |
| Molecular Formula | C20H14N2O | Based on the chemical structure. |
| Molecular Weight | 298.34 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for quinazolinone derivatives. |
| Solubility | Poorly soluble in water, soluble in organic solvents like DMSO and DMF. | The large aromatic surface area suggests low aqueous solubility. |
| Melting Point | Expected to be relatively high (>200 °C) | Aromatic and rigid structures generally have high melting points. |
| LogP | Predicted to be high | The biphenyl group significantly increases lipophilicity. |
Synthesis of 2-([1,1'-Biphenyl]-4-yl)quinazolin-4(1H)-one
While a specific protocol for this compound is not available, several well-established, one-pot, multi-component reactions for the synthesis of 2-aryl-quinazolin-4(1H)-ones can be readily adapted.[7][8][9] These methods are generally efficient and offer good yields.
General Synthetic Approach from Isatoic Anhydride
A common and effective route involves the condensation of isatoic anhydride, an ammonium source (like ammonium acetate), and an appropriate aldehyde ([1,1'-biphenyl]-4-carbaldehyde in this case).[10]
Reaction Scheme:
A general synthetic workflow.
Experimental Protocol (General):
-
Reaction Setup: In a round-bottom flask, combine isatoic anhydride (1 equivalent), [1,1'-biphenyl]-4-carbaldehyde (1 equivalent), and ammonium acetate (2-3 equivalents).
-
Solvent and Catalyst: While the reaction can be performed under solvent-free conditions, a high-boiling polar aprotic solvent such as DMF or DMSO can be used.[11] Various catalysts, including Lewis acids (e.g., SnCl2·2H2O) or protic acids, can be employed to improve reaction rates and yields.[9]
-
Reaction Conditions: Heat the mixture at a temperature ranging from 110-150 °C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and poured into cold water. The precipitated solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Alternative Synthetic Route from Anthranilamide
Another viable method starts from anthranilamide and the corresponding aldehyde. This can also be performed as a one-pot reaction.[12]
Reaction Scheme:
An alternative synthetic pathway.
Experimental Protocol (General):
-
Condensation: Anthranilamide (1 equivalent) and [1,1'-biphenyl]-4-carbaldehyde (1 equivalent) are refluxed in a suitable solvent like ethanol or acetic acid, often with a catalytic amount of acid (e.g., p-toluenesulfonic acid), to form the 2,3-dihydroquinazolin-4(1H)-one intermediate.[13]
-
Oxidation: The intermediate is then oxidized to the final quinazolinone. Various oxidizing agents can be used, such as sodium hypochlorite, bismuth(III) nitrate pentahydrate, or simply exposure to air at elevated temperatures in some cases.[10][11]
-
Purification: The work-up and purification procedures are similar to the isatoic anhydride method.
Potential Biological Activities and Therapeutic Applications
Given the extensive research on 2-aryl-quinazolin-4(1H)-ones, it is highly probable that 2-([1,1'-Biphenyl]-4-yl)quinazolin-4(1H)-one will exhibit significant biological activities, particularly in the areas of oncology and inflammation.
Anticancer Potential
Numerous 2-aryl-quinazolin-4(1H)-one derivatives have demonstrated potent anticancer activity through various mechanisms.[6][14][15]
-
Kinase Inhibition: A primary mechanism of action for many quinazolinone-based anticancer agents is the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[16][17][18] These include:
-
Epidermal Growth Factor Receptor (EGFR): Several FDA-approved drugs with a quinazoline core, such as gefitinib and erlotinib, are EGFR tyrosine kinase inhibitors.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR can block tumor angiogenesis.
-
Other Kinases: Compounds from this class have also been shown to inhibit other kinases like CDK2 and HER2.[16]
-
Potential anticancer mechanisms.
Anti-inflammatory Activity
The quinazolinone scaffold is also associated with significant anti-inflammatory properties.[3][4] The mechanism of action is often linked to the inhibition of key inflammatory mediators. While the exact targets for this specific compound are unknown, related molecules have been shown to modulate pathways involved in inflammation.
Conclusion and Future Directions
2-([1,1'-Biphenyl]-4-yl)quinazolin-4(1H)-one represents a promising, yet underexplored, molecule within the pharmacologically rich class of quinazolinones. Based on the extensive data available for its structural analogues, it is predicted to be synthetically accessible and possess potent biological activities, particularly as an anticancer and anti-inflammatory agent.
Future research should focus on the definitive synthesis and characterization of this compound. Subsequent in-vitro and in-vivo studies are warranted to elucidate its precise biological targets, mechanism of action, and therapeutic potential. The insights provided in this guide offer a solid foundation for initiating such research endeavors.
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